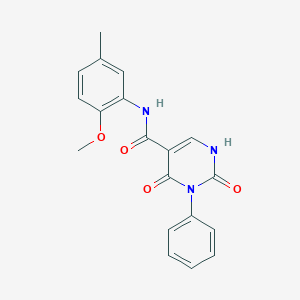

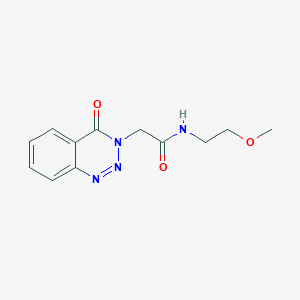

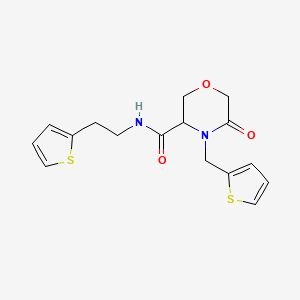

![molecular formula C22H22N4O5S2 B2498361 4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958961-50-7](/img/structure/B2498361.png)

4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

While specific research directly addressing "4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is not readily available, studies on related morpholine and thienopyrazole derivatives offer insights into potential synthesis methods, structural analyses, and properties. These compounds are often explored for their biological activities and chemical properties, contributing to fields such as medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, starting from basic building blocks to achieve the desired complex structure. For instance, the synthesis of morpholine and pyrazoline derivatives typically includes cyclocondensation reactions, halogenation, and nucleophilic substitution steps. These processes are crucial for introducing functional groups and achieving the molecular complexity seen in such compounds (Kumar et al., 2020).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Mohareb et al. (2004) delves into the synthesis of heterocyclic compounds through the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters. The study explores the synthesis of derivatives like pyrazole, isoxazole, and pyrimidine, showcasing the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

A study by Kumar et al. (2021) highlights the design, synthesis, and molecular docking studies of morpholine-substituted pyrazol-benzenesulfonamide derivatives for anti-breast cancer activity. The compound exhibited promising results against MCF-7 breast cancer cell lines, suggesting the potential therapeutic applications of these molecules (Kumar, Barnwal, Singh, & Jai, 2021).

Antiobesity and Appetite Suppression

Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism. This research underscores the utility of such compounds in the development of treatments for obesity, highlighting their role in appetite suppression and body weight reduction (Srivastava et al., 2007).

Enzyme Inhibition for Medicinal Chemistry

Saeed et al. (2015) report on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential applications in medicinal chemistry. These compounds were evaluated for their inhibitory potential against various enzymes, suggesting their importance in developing new pharmacological agents (Saeed et al., 2015).

Synthetic Methodologies

Research by Lei et al. (2017) presents a rapid and green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting the importance of efficient and environmentally friendly synthesis techniques in the development of compounds with potential tumor necrosis factor alpha and nitric oxide inhibition (Lei, Wang, Xiong, & Lan, 2017).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new synthetic methods for producing it.

Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals safely and to verify all information.

properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S2/c27-22(16-6-8-18(9-7-16)33(29,30)25-10-12-31-13-11-25)23-21-19-14-32(28)15-20(19)24-26(21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJUEKOBTSDGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

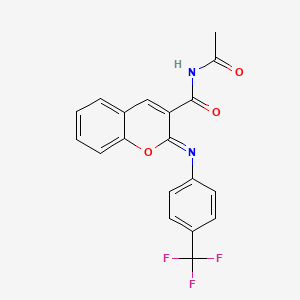

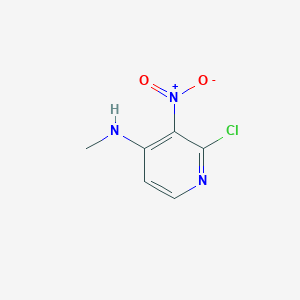

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)

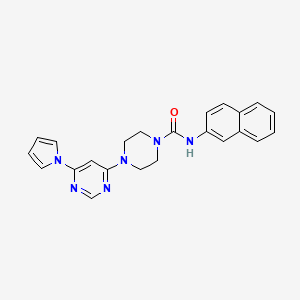

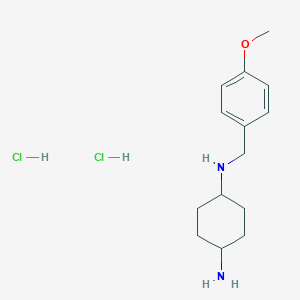

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

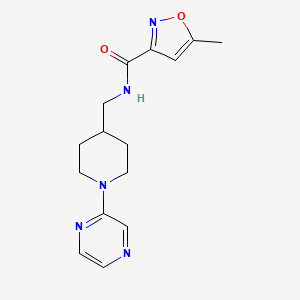

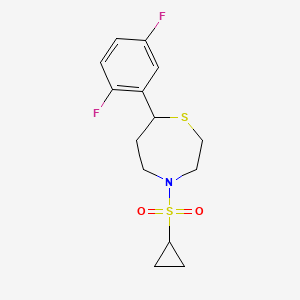

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)

![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)